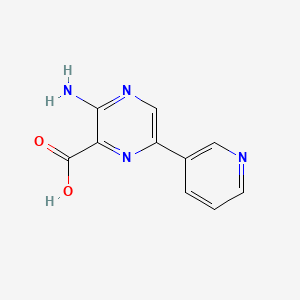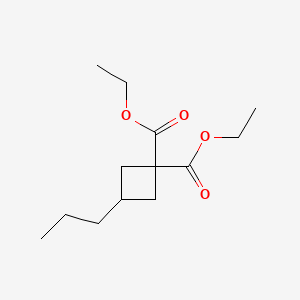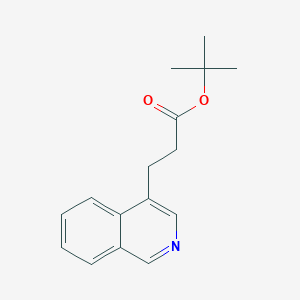
3-Isoquinolin-4-yl-propionic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolin-4-yl-propionic acid tert-butyl ester is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by the presence of an isoquinoline ring attached to a propionic acid moiety, which is further esterified with a tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester typically involves the esterification of 3-Isoquinolin-4-yl-propionic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoquinolin-4-yl-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
3-Isoquinolin-4-yl-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Isoquinolin-4-yl-propionic acid tert-butyl ester involves its interaction with various molecular targets. The isoquinoline ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active propionic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the isoquinoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isoquinolin-4-yl-propionic acid: The non-esterified form of the compound.
Isoquinoline: The parent compound without the propionic acid moiety.
Tert-butyl esters of other acids: Compounds with similar ester groups but different acid moieties.
Uniqueness
3-Isoquinolin-4-yl-propionic acid tert-butyl ester is unique due to the combination of the isoquinoline ring and the tert-butyl ester group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the tert-butyl ester group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C16H19NO2 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
tert-butyl 3-isoquinolin-4-ylpropanoate |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)9-8-13-11-17-10-12-6-4-5-7-14(12)13/h4-7,10-11H,8-9H2,1-3H3 |
Clé InChI |
GPSSUFWDIZXOQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC1=CN=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


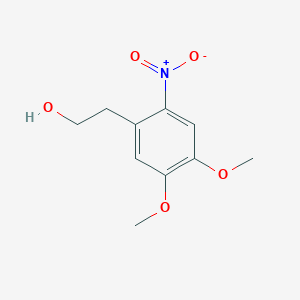
![N-[2-(2,5-dichloro-pyrimidin-4-ylamino)-ethyl]-methanesulfonamide](/img/structure/B8411127.png)
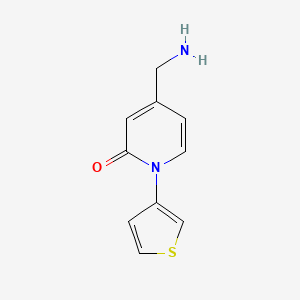
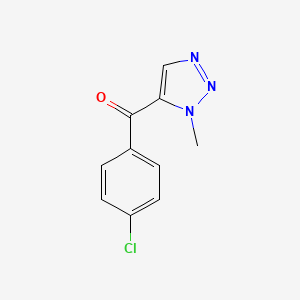

![Benzo[1,5-b']dithiophene-4,8-dione, 2-[1-(acetyloxy)ethyl]-](/img/structure/B8411168.png)
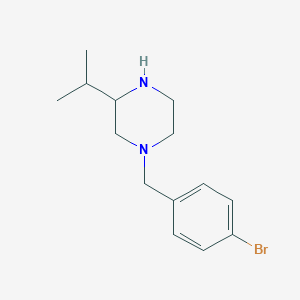

![4-[2-(4-Nitro-phenyl)-ethanesulfonyl]-morpholine](/img/structure/B8411186.png)
![1-[N-(2,6-dimethylphenyl)-methane-sulfonamido]-2-propanol](/img/structure/B8411195.png)

